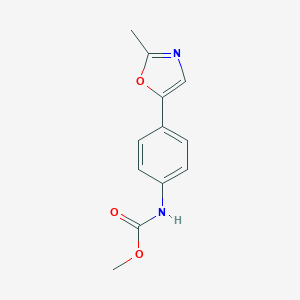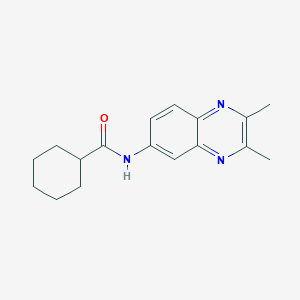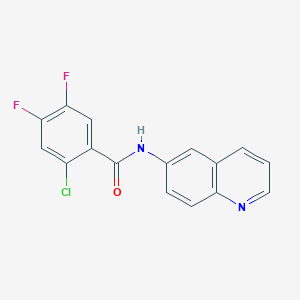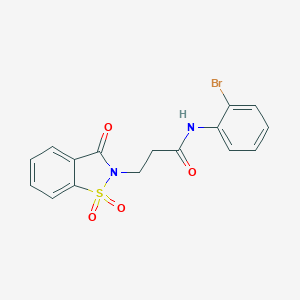![molecular formula C25H19NO2S2 B299474 2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide is not fully understood. However, it is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anti-tumor and anti-inflammatory activities, making it a promising candidate for the development of new therapies. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on 2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the development of new drugs that target specific enzymes and signaling pathways. Additionally, further research could be done to improve the solubility of the compound, which would make it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been reported in several research studies. One of the most common methods involves the reaction of 4-(2-thienylcarbonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with benzyl mercaptan and 4-aminobenzamide in the presence of a base to yield 2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide.
Applications De Recherche Scientifique
2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been found to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C25H19NO2S2 |
|---|---|
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
2-benzylsulfanyl-N-[4-(thiophene-2-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C25H19NO2S2/c27-24(23-11-6-16-29-23)19-12-14-20(15-13-19)26-25(28)21-9-4-5-10-22(21)30-17-18-7-2-1-3-8-18/h1-16H,17H2,(H,26,28) |
Clé InChI |
XPYOXSZGZLUUTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CS4 |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299391.png)


![5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene](/img/structure/B299395.png)

![N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B299399.png)
![N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B299401.png)
![N,N-diethyl-2-[3'-(4-methylphenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide](/img/structure/B299403.png)
![N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299407.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299409.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B299412.png)
![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B299413.png)
![N-(dibenzo[b,d]furan-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B299414.png)
